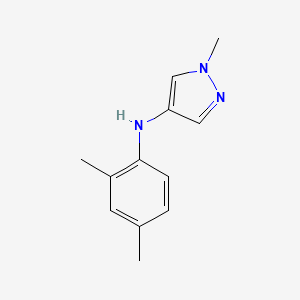

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 1-methyl-substituted pyrazole core and a 2,4-dimethylphenyl group attached to the pyrazole’s 4-position via an amine linkage. The molecular formula is C₁₂H₁₅N₃, with a calculated molecular weight of 201.27 g/mol.

Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and hydrophobic interactions, making them suitable for targeting enzymes like kinases .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-9-4-5-12(10(2)6-9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3 |

InChI Key |

JWAUOZGBEQBHEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CN(N=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring and dimethylphenyl group participate in electrophilic substitutions. The electron-donating methyl groups on the phenyl ring enhance reactivity at specific positions.

Key Findings :

-

Nitration favors the para position relative to the dimethylphenyl group due to steric and electronic effects.

-

Sulfonation occurs at the ortho position of the pyrazole ring’s N-methyl group, driven by ring activation.

Nucleophilic Alkylation and Acylation

The primary amine group undergoes alkylation and acylation, expanding functional diversity.

Mechanistic Insight :

-

Alkylation proceeds via SN2 mechanisms under basic conditions .

-

Acylation involves nucleophilic attack by the amine on the acyl chloride.

Oxidation and Reduction Reactions

The pyrazole ring and amine group exhibit redox activity.

Structural Impact :

-

Oxidation to N-oxide enhances hydrogen-bonding capacity, relevant to medicinal applications.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.

| Reaction Type | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biarylpyrazole | 55–60% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-Arylated pyrazole | 63% |

Applications :

Condensation and Cycloaddition Reactions

The amine group participates in cyclocondensations.

Example :

Scientific Research Applications

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine with structurally related compounds from the evidence:

Key Observations :

Stability and Degradation

Biological Activity

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

- Molecular Formula : CHN

- Molecular Weight : 216.28 g/mol

- IUPAC Name : N-(2,4-dimethylphenyl)-1-methylpyrazol-4-amine

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced activity in pathways associated with inflammation and microbial growth .

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways that are critical for various physiological responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Antitumor Activity :

Case Studies

Several studies highlight the biological activities of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of bacteria and fungi. Results showed that it significantly inhibited the growth of resistant strains, suggesting its potential as an antimicrobial agent .

- Inflammation Model Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic routes for N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine, and what methodological challenges arise during multi-step synthesis?

The compound can be synthesized via Ullmann-type coupling or Buchwald-Hartwig amination, leveraging palladium or copper catalysts. A representative method involves reacting halogenated pyrazole intermediates with 2,4-dimethylaniline derivatives under inert conditions. For example, details a similar synthesis using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Challenges include controlling regioselectivity during pyrazole functionalization and minimizing byproducts from competing coupling reactions. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR spectra identify proton environments and carbon frameworks. For instance, methyl groups on the phenyl ring typically resonate at δ 2.2–2.4 ppm, while pyrazole protons appear as singlets near δ 7.5–8.0 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) provides bond lengths and angles. reports triclinic crystal systems (space group ) with unit cell parameters () for structurally analogous pyrazole derivatives .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., ) .

Q. What in vitro bioactivity assays are applicable to evaluate the pharmacological potential of this compound?

Common assays include:

- Antimicrobial testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .

- Enzyme inhibition : Fluorometric or colorimetric assays for targets like carbonic anhydrase or kinases .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural refinement?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:

- DFT calculations : Comparing experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)).

- Twinned data refinement : Using SHELXL for high-resolution datasets to model overlapping crystallographic domains .

- Temperature-dependent NMR : Identifying conformational equilibria by varying probe temperatures.

Q. What crystallographic refinement strategies optimize the accuracy of hydrogen atom positioning in pyrazole derivatives?

- Dependent refinement : Fixing H-atom positions using riding models (SHELXL default) .

- Independent refinement : Applying restraints for disordered H-atoms in high-resolution datasets () .

- ORTEP visualization : Validating thermal displacement parameters () to avoid overfitting .

Q. How do substituents on the pyrazole and aryl rings influence reaction mechanisms in cross-coupling syntheses?

- Electron-donating groups (e.g., methyl on phenyl): Accelerate oxidative addition in palladium-catalyzed reactions by increasing electron density at the metal center.

- Steric hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl) may reduce coupling efficiency, necessitating higher catalyst loadings (e.g., 10 mol% Pd(OAc)) .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance copper-mediated amination by stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.